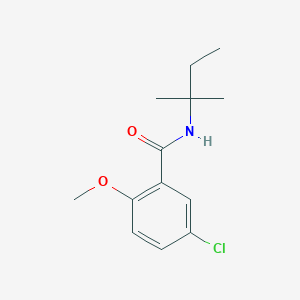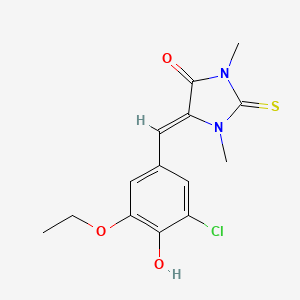
N-(3-fluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea, also known as "compound 1", is a synthetic molecule that has been of interest to researchers due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Scientific Research Applications
Compound 1 has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects, which have been shown to be mediated through the inhibition of various pro-inflammatory cytokines and enzymes. Another area of research has focused on its antitumor effects, which have been demonstrated in vitro and in vivo against a range of cancer cell lines. Additionally, compound 1 has been shown to have antiviral effects against several viruses, including influenza A and B viruses.
Mechanism of Action
The mechanism of action of compound 1 is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. For example, its anti-inflammatory effects are thought to be mediated through the inhibition of NF-κB and MAPK signaling pathways, while its antitumor effects may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. For example, its anti-inflammatory effects have been demonstrated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, while its antitumor effects have been shown to be mediated through the induction of apoptosis and inhibition of cell proliferation. Additionally, compound 1 has been shown to have antiviral effects by inhibiting viral replication and entry into host cells.
Advantages and Limitations for Lab Experiments
One advantage of using compound 1 in lab experiments is its versatility, as it has been shown to exhibit a range of biological activities. Additionally, its synthetic accessibility and relatively low cost make it an attractive option for researchers. However, one limitation of using compound 1 is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several potential future directions for research on compound 1. One area of focus could be on further elucidating its mechanism of action, which would provide insight into its potential therapeutic applications. Additionally, research could be conducted to optimize its use in specific applications, such as developing more potent antitumor or antiviral agents. Finally, research could be conducted to explore the potential use of compound 1 in combination with other drugs or therapies to enhance its efficacy.
Synthesis Methods
Compound 1 can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 2-bromo-6-methylpyridine, followed by the reaction of the resulting intermediate with thiourea. The final product can be purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-4-2-7-12(15-9)17-13(18)16-11-6-3-5-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKSLTCSCRNRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)


![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)


![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)

![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)